molecular formula C20H29ClN4O2 B4934074 N-[3-[3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]-3-oxopropyl]acetamide

N-[3-[3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]-3-oxopropyl]acetamide

Cat. No.: B4934074
M. Wt: 392.9 g/mol
InChI Key: RJLHEMSJDHSFBH-UHFFFAOYSA-N
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Description

N-[3-[3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]-3-oxopropyl]acetamide is a complex organic compound that features a piperazine and piperidine moiety linked to a chlorophenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]-3-oxopropyl]acetamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions to form 4-(3-chlorophenyl)piperazine.

    Coupling with Piperidine: The next step involves coupling the piperazine derivative with piperidine to form the intermediate compound.

    Acylation: The final step involves the acylation of the intermediate with acetic anhydride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are optimized for scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-[3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]-3-oxopropyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogenation catalysts.

    Substitution: Halogen substitution reactions can occur, especially on the chlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution using sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[3-[3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]-3-oxopropyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-[3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]-3-oxopropyl]acetamide involves its interaction with specific molecular targets, such as serotonin receptors. It acts as a serotonergic antagonist, blocking the actions of serotonin and thereby modulating neurotransmission pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-amine
  • 3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol

Uniqueness

N-[3-[3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]-3-oxopropyl]acetamide is unique due to its specific structural configuration, which imparts distinct pharmacological properties compared to its analogs. Its ability to selectively interact with serotonin receptors makes it a valuable compound for research in neuropharmacology .

Properties

IUPAC Name

N-[3-[3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]-3-oxopropyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29ClN4O2/c1-16(26)22-8-7-20(27)25-9-3-6-19(15-25)24-12-10-23(11-13-24)18-5-2-4-17(21)14-18/h2,4-5,14,19H,3,6-13,15H2,1H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLHEMSJDHSFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC(=O)N1CCCC(C1)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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